Physicochemical properties of 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide
Physicochemical properties of 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide
Topic: Physicochemical properties of 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Monograph.
[1]
Executive Summary
5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide (CAS: 2171313-74-7) is a specialized heterocyclic building block belonging to the aminopyrazole carboxamide class.[1][2][3][4][5] This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (specifically FGFR and CDK families) and adenosine receptor antagonists. Its structural rigidity, combined with distinct hydrogen-bonding vectors, allows it to function as a hinge-binding motif in ATP-competitive inhibitors.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and application in structure-based drug design (SBDD).
Chemical Identity & Structural Specifications[1][2][3][4][6][7][8][9]
| Property | Specification |
| CAS Number | 2171313-74-7 |
| IUPAC Name | 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide |
| Molecular Formula | C |
| Molecular Weight | 196.25 g/mol |
| SMILES | CCN1C(N)=C(C(=O)NCCC)C=N1 |
| InChI Key | Predicted:[1][2][3][4][6] BLZNWFKLYACPNF-UHFFFAOYSA-N (Analog-based) |
| Appearance | White to off-white crystalline solid |
| Structural Class | 1,5-Disubstituted Pyrazole-4-carboxamide |
Structural Logic
The molecule features a pyrazole core substituted at the N1, C4, and C5 positions.
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N1-Ethyl: Provides a hydrophobic anchor, often occupying the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose pocket in adenosine receptors).
-
C4-Carboxamide (N-propyl): Acts as a hydrogen bond donor/acceptor system.[1] The propyl chain adds lipophilicity and steric bulk, potentially targeting the "gatekeeper" region in kinases.[1]
-
C5-Amino: A critical primary amine acting as a hydrogen bond donor, typically interacting with the hinge region backbone carbonyls of kinase targets.[1]
Physicochemical Profile
Note: Values marked with () are consensus predictions based on structural analogs (e.g., 1-methyl or N-ethyl variants) where specific experimental data for CAS 2171313-74-7 is proprietary.*[1]
Thermodynamic & Solubility Properties[1]
| Parameter | Value / Range | Context & Causality |
| LogP (Octanol/Water) | 0.95 ± 0.3 | Moderate lipophilicity ensures membrane permeability while maintaining aqueous solubility for assays.[1] |
| Topological Polar Surface Area (TPSA) | ~81 Ų | < 140 Ų threshold; indicates good oral bioavailability potential. |
| pKa (Basic, Pyrazole N) | ~2.5 - 3.0 | The pyrazole ring is weakly basic. It remains largely unprotonated at physiological pH (7.4). |
| pKa (Amide) | > 14 | The carboxamide proton is not ionizable under physiological conditions. |
| Melting Point | 135 - 145 °C* | High crystallinity due to extensive intermolecular H-bonding network (dimer formation).[1] |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for stock solutions (10-100 mM).[1] |
| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvents (PEG400) or pH adjustment for aqueous formulation. |
Stability Profile
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Solid State: Stable for >2 years at -20°C when protected from light and moisture.[1] Hygroscopicity is low to moderate.[1]
-
Solution Stability:
-
DMSO: Stable for freeze-thaw cycles.[1]
-
Aqueous Buffer (pH 7.4): Stable for >24 hours.
-
Acidic/Basic Conditions: The amide bond is susceptible to hydrolysis under extreme pH (>12 or <1) at elevated temperatures.
-
Synthesis & Manufacturing Protocol
The synthesis of 5-amino-pyrazole-4-carboxamides is a robust, convergent process.[1] The preferred route utilizes a Knorr-type cyclization followed by aminolysis.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Convergent synthesis pathway. The critical step is the regioselective cyclization to ensure the 5-amino isomer (kinetic product) over the 3-amino isomer.[1]
Detailed Methodology
Step 1: Cyclization to Pyrazole Core
-
Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Ethyl hydrazine oxalate (1.1 eq), Triethylamine (2.5 eq).
-
Solvent: Ethanol (anhydrous).[1]
-
Protocol: Dissolve cyanoacetate in EtOH. Add Et3N followed by ethyl hydrazine at 0°C. Allow to warm to RT, then reflux for 3-6 hours.
-
Workup: Concentrate in vacuo. Triturate with cold water to precipitate the ethyl ester intermediate.[1]
-
Checkpoint: Verify regiochemistry (N1-ethyl vs N2-ethyl) via NOESY NMR. The 5-amino isomer is favored by the reaction kinetics of the hydrazine on the nitrile.[1]
Step 2: Aminolysis (Amide Formation)
-
Reagents: Intermediate Ester (1.0 eq), Propylamine (5-10 eq).
-
Conditions: Sealed tube, 80-100°C, 12-24 hours. Note: Direct aminolysis avoids the harsh conditions of hydrolysis/coupling.[1]
-
Purification: Concentrate to remove excess amine. Recrystallize from EtOH/Heptane or purify via Flash Chromatography (DCM:MeOH gradient).
Structural Biology & Pharmacology
This molecule acts as a scaffold for Type I kinase inhibitors.[1] The 5-amino-pyrazole-4-carboxamide motif mimics the adenine ring of ATP.
Interaction Map (DOT Visualization)
Figure 2: Pharmacophore mapping of the scaffold within a typical ATP-binding pocket.[1] The 5-NH2/N2 motif forms a bidentate H-bond with the hinge.[1]
Mechanistic Insight[11]
-
Hinge Binding: The C5-amino group acts as a donor to the hinge backbone carbonyl, while the N2 of the pyrazole ring acts as an acceptor from the hinge backbone NH.[1] This "donor-acceptor" motif is classic for ATP-competitive inhibition.[1]
-
Selectivity Vector: The N-propyl amide extends towards the solvent front or the gatekeeper region.[1] Modification of this propyl chain (e.g., to a benzyl or substituted aryl) is the primary vector for tuning selectivity between kinase families (e.g., FGFR vs. VEGFR).
Analytical Quality Control
To ensure the integrity of biological data, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | ≥ 98.0% (Area %) |
| Identity | 1H-NMR (DMSO-d6) | Consistent structure; no residual solvent > 0.5% |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 197.25 ± 0.5 Da |
| Residual Metal | ICP-MS | Pd < 10 ppm (if coupling used) |
1H-NMR Signature (Predicted in DMSO-d6):
- 7.8-8.0 (1H, s, H-3 Pyrazole)[1]
- 7.5-7.8 (1H, br t, Amide NH)
- 6.0-6.5 (2H, br s, 5-NH2)[1]
- 3.9-4.1 (2H, q, N1-CH2)[1]
- 3.1-3.3 (2H, q, Amide N-CH2)[1]
- 1.2-1.4 (3H, t, Ethyl CH3)
- 0.8-0.9 (3H, t, Propyl CH3)
References
-
ChemScene. (n.d.).[1] 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide Product Information. Retrieved from
-
Deng, W., et al. (2024).[7] Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. SSRN.[1] Retrieved from
-
Frizzo, C. P., et al. (2012). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from
-
PubChem. (2025).[8] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Analogous Synthesis Data). Retrieved from
-
BLD Pharm. (n.d.).[1] 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide Catalog Entry. Retrieved from
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